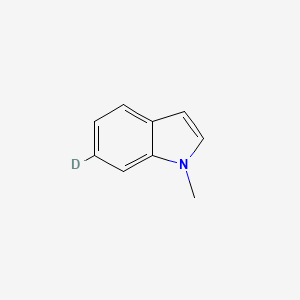

6-Deuterio-1-methylindole

Description

6-Deuterio-1-methylindole is a deuterated derivative of 1-methylindole, where a hydrogen atom at the 6-position of the indole ring is replaced by deuterium. This modification is strategically significant in chemical and pharmaceutical research, as deuterium incorporation can alter kinetic isotope effects, metabolic stability, and spectroscopic properties compared to non-deuterated analogs. The compound is often employed in mechanistic studies, metabolic pathway tracing, and as a stable isotopically labeled standard in mass spectrometry .

Properties

Molecular Formula |

C9H9N |

|---|---|

Molecular Weight |

132.18 g/mol |

IUPAC Name |

6-deuterio-1-methylindole |

InChI |

InChI=1S/C9H9N/c1-10-7-6-8-4-2-3-5-9(8)10/h2-7H,1H3/i3D |

InChI Key |

BLRHMMGNCXNXJL-WFVSFCRTSA-N |

Isomeric SMILES |

[2H]C1=CC=C2C=CN(C2=C1)C |

Canonical SMILES |

CN1C=CC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Methyl-1H-indole-6-D typically involves several synthetic routes and reaction conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the palladium-catalyzed cyclization of 2-alkynylanilines, which provides a versatile route to various indole derivatives . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-Methyl-1H-indole-6-D undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions are common, where the indole ring undergoes substitution at the nitrogen or carbon atoms.

Major products formed from these reactions include various substituted indoles, which can be further utilized in different applications.

Scientific Research Applications

1-Methyl-1H-indole-6-D has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-1H-indole-6-D involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing cellular signaling pathways . For example, they can activate nuclear receptors, regulate intestinal hormones, and affect bacterial signaling molecules, thereby maintaining intestinal homeostasis and impacting liver metabolism and immune response .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues

The following table compares 6-Deuterio-1-methylindole with structurally related indole derivatives, focusing on molecular properties, applications, and experimental data.

Detailed Research Findings

Deuteration Effects: 6-Deuterio-1-methylindole exhibits a kinetic isotope effect (KIE) in reactions involving C-H bond cleavage at the 6-position. For example, in cytochrome P450-mediated oxidation, deuterated analogs show reduced metabolic rates compared to non-deuterated 1-methylindole, enhancing their utility in pharmacokinetic studies . Deuteration shifts the C-D stretching frequency to ~2100 cm⁻¹ in IR spectroscopy, distinct from C-H (~3000 cm⁻¹), enabling precise tracking in reaction mechanisms .

Comparison with Halogenated Derivatives :

- 6-Fluoro-1H-indole demonstrates higher metabolic stability than 6-Deuterio-1-methylindole in vivo due to fluorine’s strong electronegativity and resistance to enzymatic cleavage. However, fluorine’s steric and electronic effects can disrupt binding in some biological targets .

- 1-Methyl-6-nitro-1H-indole is more reactive in electrophilic aromatic substitution (e.g., Suzuki coupling) compared to deuterated or fluorinated analogs, attributed to the nitro group’s electron-withdrawing nature .

Methylated vs. Deuterated Indoles :

- 6-Methyl-1H-indole and its deuterated counterpart share similar steric profiles, but the deuterated version shows reduced oxidative degradation in accelerated stability studies (e.g., 10% degradation after 6 months vs. 25% for methylated analog under UV light) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.